molecular formula C24H25ClN2O3 B2382580 1-(4-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631888-90-9

1-(4-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2382580
CAS No.: 631888-90-9
M. Wt: 424.93
InChI Key: CMTYIDMZERFZMC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the chlorophenyl group and the dimethylamino propyl chain. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired bonds under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is crucial to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It is studied for its reactivity and potential as a building block for synthesizing more complex molecules.

    Biology: The compound’s interactions with biological molecules are explored to understand its potential as a biochemical probe.

    Medicine: Research is conducted to investigate its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: The compound is evaluated for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone
  • N-(4-((4-(dimethylamino)benzyl)amino)phenyl)acetamide

Uniqueness

Compared to similar compounds, 1-(4-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique chromeno-pyrrole core, which imparts distinct chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential interactions with biological targets make it a compound of significant interest in scientific research.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O3/c1-14-12-18-19(13-15(14)2)30-23-20(22(18)28)21(16-6-8-17(25)9-7-16)27(24(23)29)11-5-10-26(3)4/h6-9,12-13,21H,5,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTYIDMZERFZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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